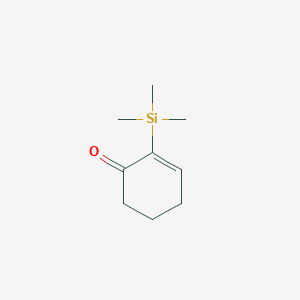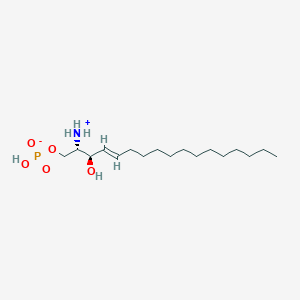
(2S,3R,4E)-2-Azaniumyl-3-hydroxyheptadec-4-en-1-yl hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingosine-1-Phosphate (d17:1), also known as heptadeca-sphing-4-enine-1-phosphate, is a sphingolipid found in yeast, plants, and mammals. It is a cellular metabolite and signaling lipid in mammalian cells. This compound is synthesized by sphingosine kinases from sphingosine and acts as a high-affinity ligand for sphingosine-1-phosphate receptors (S1P1-5) . It plays a vital role as a secondary messenger in various physiological processes and is implicated in the pathogenesis of diseases such as osteoporosis, cancer, atherosclerosis, and diabetes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sphingosine-1-Phosphate (d17:1) is synthesized from sphingosine through the action of sphingosine kinases. The synthesis involves the phosphorylation of sphingosine, which can be achieved using adenosine triphosphate (ATP) as a phosphate donor in the presence of sphingosine kinase enzymes .
Industrial Production Methods: Industrial production of Sphingosine-1-Phosphate (d17:1) typically involves the extraction and purification of sphingosine from natural sources, followed by enzymatic phosphorylation. The compound is then dissolved in ethanol to create the ethanol solution used in various applications .
Types of Reactions:
Oxidation: Sphingosine-1-Phosphate (d17:1) can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert Sphingosine-1-Phosphate (d17:1) back to sphingosine.
Substitution: The phosphate group in Sphingosine-1-Phosphate (d17:1) can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products:
Oxidation: Oxidized sphingolipid metabolites.
Reduction: Sphingosine.
Substitution: Sphingosine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Sphingosine-1-Phosphate (d17:1) has a wide range of scientific research applications:
Wirkmechanismus
Sphingosine-1-Phosphate (d17:1) exerts its effects by binding to sphingosine-1-phosphate receptors (S1P1-5) on the cell surface. This binding activates various intracellular signaling pathways, including those involved in cell proliferation, migration, and survival . The compound acts as a secondary messenger, regulating physiological processes such as immune response, vascular development, and cell growth .
Vergleich Mit ähnlichen Verbindungen
Sphingosine-1-Phosphate (d181): A similar sphingolipid with an additional carbon in the sphingosine backbone.
Sphinganine-1-Phosphate (d180): A saturated analog of Sphingosine-1-Phosphate (d18:1).
C17 Ceramide (d181/170): A ceramide derivative with a similar sphingosine backbone.
Uniqueness: Sphingosine-1-Phosphate (d17:1) is unique due to its specific structure, which includes a 17-carbon sphingosine backbone. This structural difference can influence its binding affinity to receptors and its role in cellular processes compared to other sphingolipids .
Eigenschaften
CAS-Nummer |
474923-27-8 |
|---|---|
Molekularformel |
C17H36NO5P |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
[(E,2S,3R)-2-azaniumyl-3-hydroxyheptadec-4-enyl] hydrogen phosphate |
InChI |
InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1 |
InChI-Schlüssel |
VITGNIYTXHNNNE-LHMZYYNSSA-N |
Isomerische SMILES |
CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O |
Kanonische SMILES |
CCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


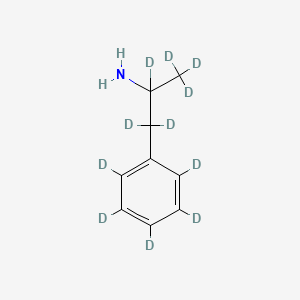
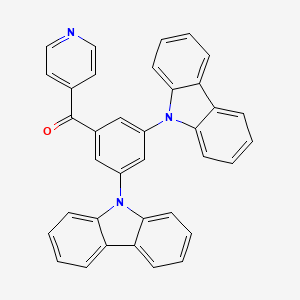
![5-[[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11936415.png)

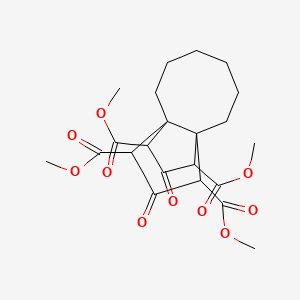
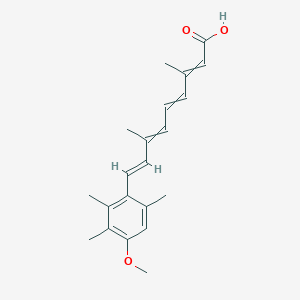
![(7R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide](/img/structure/B11936453.png)

![nonyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11936455.png)
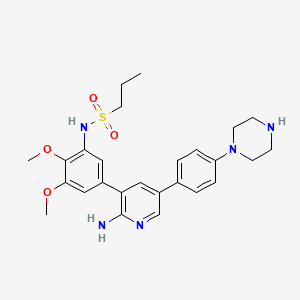
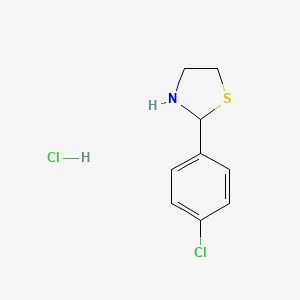
![N-((1R)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide](/img/structure/B11936475.png)

